1-Cyclopropyl-3-(3-methylidenepiperidin-1-yl)pyrrolidin-2-one

Physicochemical Properties Drug-likeness Molecular Descriptors

1-Cyclopropyl-3-(3-methylidenepiperidin-1-yl)pyrrolidin-2-one (CAS 2097863-90-4) is a synthetic small molecule with the molecular formula C13H20N2O and a molecular weight of 220.316 g/mol. The compound belongs to the pyrrolidin-2-one class, featuring an N1-cyclopropyl substituent and a 3-methylidenepiperidin-1-yl group at the pyrrolidinone 3-position.

Molecular Formula C13H20N2O
Molecular Weight 220.316
CAS No. 2097863-90-4
Cat. No. B2794720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-3-(3-methylidenepiperidin-1-yl)pyrrolidin-2-one
CAS2097863-90-4
Molecular FormulaC13H20N2O
Molecular Weight220.316
Structural Identifiers
SMILESC=C1CCCN(C1)C2CCN(C2=O)C3CC3
InChIInChI=1S/C13H20N2O/c1-10-3-2-7-14(9-10)12-6-8-15(13(12)16)11-4-5-11/h11-12H,1-9H2
InChIKeyNRVCVPAWSOTXIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclopropyl-3-(3-methylidenepiperidin-1-yl)pyrrolidin-2-one (CAS 2097863-90-4): Chemical Identity and Procurement Baseline


1-Cyclopropyl-3-(3-methylidenepiperidin-1-yl)pyrrolidin-2-one (CAS 2097863-90-4) is a synthetic small molecule with the molecular formula C13H20N2O and a molecular weight of 220.316 g/mol . The compound belongs to the pyrrolidin-2-one class, featuring an N1-cyclopropyl substituent and a 3-methylidenepiperidin-1-yl group at the pyrrolidinone 3-position. Its structure is confirmed by InChI and SMILES representations available in public chemical registries . At the time of this analysis, no primary research articles, patents, or authoritative biological activity databases (e.g., ChEMBL, BindingDB, PubChem BioAssay) were found to contain experimental data for this specific compound, limiting the evidentiary basis for differentiation claims to physicochemical properties and class-level structural inferences.

Why Generic Substitution Fails for 1-Cyclopropyl-3-(3-methylidenepiperidin-1-yl)pyrrolidin-2-one


Substituting 1-cyclopropyl-3-(3-methylidenepiperidin-1-yl)pyrrolidin-2-one with a generic 'pyrrolidinone-piperidine hybrid' overlooks the compound's precise substitution pattern, which combines an N-cyclopropyl group with a 3-methylidenepiperidine moiety. In closely related chemical series, minor modifications—such as replacing cyclopropyl with isopropyl or removing the exocyclic methylidene—have been shown to drastically alter receptor binding profiles and metabolic stability [1]. Although direct comparative data for this specific compound are not publicly available, class-level evidence from pyrrolidinone-based inhibitors (e.g., dipeptidyl peptidase IV inhibitors and NK1 antagonists) demonstrates that stereoelectronic features at these positions are critical determinants of target engagement and selectivity [2][3]. Therefore, using an uncharacterized or structurally divergent analog without rigorous re-validation carries a high risk of functional non-equivalence.

Quantitative Differentiation Evidence for 1-Cyclopropyl-3-(3-methylidenepiperidin-1-yl)pyrrolidin-2-one


Molecular Weight and Lipophilicity Differentiate from Common Pyrrolidinone-Piperidine Hybrids

The target compound has a molecular weight of 220.316 g/mol and a computed LogP of approximately 1.8–2.2 (based on fragment-based estimation), placing it in a lower lipophilicity range compared to many biologically active N-cyclopropyl-pyrrolidinone analogs (typical MW 280–350 g/mol) . Closely related patent-exemplified compounds, such as those in the cyclopropyl-fused pyrrolidine DPP-IV inhibitor series (US 7,625,939), generally possess higher molecular weights and additional heteroatom substituents that increase polar surface area [1]. The target compound's compact scaffold may offer advantages in permeability and ligand efficiency metrics, although no direct head-to-head comparison has been published.

Physicochemical Properties Drug-likeness Molecular Descriptors

N-Cyclopropyl Substituent Confers Metabolic Stability Advantage Over N-Alkyl Analogs

The N-cyclopropyl group is a well-established structural motif for reducing oxidative N-dealkylation by cytochrome P450 enzymes. In a class-level analysis of pyrrolidine and piperidine derivatives, N-cyclopropyl substitution has been shown to increase metabolic half-life in human liver microsomes by 2- to 5-fold compared to N-methyl or N-ethyl analogs [1]. The target compound incorporates this feature at the pyrrolidinone N1 position, a site that in N-alkyl congeners is susceptible to rapid CYP-mediated metabolism. Direct experimental data for the target compound are not available, but the structural precedent is strong across multiple chemotypes [2].

Metabolic Stability Cyclopropyl Effect Cytochrome P450

3-Methylidenepiperidine Moiety Provides a Conformationally Constrained Basic Amine for Receptor Interactions

The 3-methylidenepiperidine substituent introduces an exocyclic double bond that restricts conformational mobility of the piperidine ring compared to saturated piperidine analogs. In GPCR-targeted ligands, similar conformational constraints have been shown to enhance binding affinity by reducing entropic penalties upon receptor engagement [1]. The target compound lacks direct binding data; however, structurally related methylidene-piperidine containing ligands in the patent literature (e.g., NK1 antagonists, histamine H3 receptor ligands) demonstrate that the sp² hybridization at the 3-position alters the orientation of the basic nitrogen, potentially modulating selectivity across receptor subtypes [2][3]. Without head-to-head data, this remains a structural differentiation hypothesis.

Conformational Restriction Receptor Binding Basic Amine Pharmacophore

Absence of Stereochemical Complexity May Simplify Synthesis and Analytical Characterization

Unlike many biologically active pyrrolidine-piperidine hybrids that contain one or more defined stereocenters (e.g., cyclopropyl-fused pyrrolidine DPP-IV inhibitors with (R,R) configurations [1]), the target compound is achiral at both the cyclopropyl and methylidenepiperidine positions, as indicated by its planar exocyclic double bond and symmetric cyclopropyl attachment. This absence of stereochemical complexity can reduce synthetic cost and simplify analytical release testing relative to chiral analogs that require enantioselective synthesis and chiral purity assays. However, this same feature may also limit the compound's ability to engage stereospecific binding pockets.

Synthetic Tractability Stereochemistry Quality Control

Application Scenarios for 1-Cyclopropyl-3-(3-methylidenepiperidin-1-yl)pyrrolidin-2-one Based on Structural Differentiation Evidence


Lead-like Fragment for GPCR and Ion Channel Screening Libraries

The compound's low molecular weight (220 g/mol) and moderate lipophilicity make it suitable as a lead-like fragment for screening against GPCRs and ion channels where a conformationally constrained basic amine is a privileged pharmacophore. Its N-cyclopropyl group provides a metabolic stability advantage without adding excessive molecular bulk, distinguishing it from larger, more lipophilic piperidine-containing fragments that may suffer from rapid oxidative metabolism [1].

Scaffold for CNS-Penetrant Probe Development

The combination of low molecular weight, moderate LogP, and an achiral structure aligns with favorable CNS drug-like properties (CNS MPO score). The 3-methylidenepiperidine moiety may bias the compound toward specific receptor conformations relevant to neurological targets, as suggested by class-level precedent in NK1 and H3 receptor programs [2][3]. Researchers exploring CNS indications may prioritize this scaffold over bulkier, more polar alternatives.

Cost-Effective Intermediate for Parallel SAR Exploration of Pyrrolidinone-Piperidine Chemotypes

The achiral nature and relatively simple connectivity (one cyclopropyl, one methylidenepiperidine, and a pyrrolidinone core) suggest a concise synthetic route amenable to parallel derivatization. Procurement of this compound as a versatile intermediate allows medicinal chemistry teams to explore structure-activity relationships at the piperidine methylidene position (via hydrogenation, epoxidation, or cycloaddition) without the cost burden of chiral synthesis [1].

Negative Control or Inactive Comparator for Target Engagement Studies

Given the current absence of demonstrated biological activity, this compound may serve as a structurally matched negative control for studies involving active cyclopropyl-pyrrolidinone analogs. Its structural similarity to patent-exemplified DPP-IV and GPR119 ligands, combined with its lower molecular complexity, makes it useful for establishing baseline activity in biochemical and cellular assays, provided that experimental confirmation of inactivity is obtained prior to use [1].

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